molecular formula C17H18ClN3O3 B1593721 Phenol, 2-[(4-chloro-2-nitrophenyl)azo]-6-(1,1-dimethylethyl)-4-methyl- CAS No. 22617-04-5

Phenol, 2-[(4-chloro-2-nitrophenyl)azo]-6-(1,1-dimethylethyl)-4-methyl-

Cat. No. B1593721
CAS RN: 22617-04-5
M. Wt: 347.8 g/mol
InChI Key: VCXHQNDCECCAOQ-UHFFFAOYSA-N
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Description

“Phenol, 2-[(4-chloro-2-nitrophenyl)azo]-6-(1,1-dimethylethyl)-4-methyl-” is a complex organic compound. It contains a phenol group, which is a benzene ring bonded to a hydroxyl group. It also has a nitro group (-NO2) and a chloro group (-Cl) attached to the benzene ring .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the phenol group, the introduction of the nitro and chloro groups, and the formation of the azo group. The nitro group could be introduced through a nitration reaction, which involves treating phenol with nitric acid . The chloro group could be introduced through a halogenation reaction . The azo group could be formed through an azo coupling reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The phenol group would contribute to the aromaticity of the compound, while the nitro, chloro, and azo groups would add to the polarity of the compound .


Chemical Reactions Analysis

This compound could undergo a variety of chemical reactions due to the presence of multiple reactive groups. For example, the phenol group could undergo reactions such as E1 or E2 eliminations, or nucleophilic aromatic substitution . The nitro group could be reduced to an amino group, and the azo group could undergo diazotization .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar nitro, chloro, and azo groups would likely make it more soluble in polar solvents. The phenol group could contribute to its acidity .

Scientific Research Applications

Water Treatment and Environmental Remediation

  • Photoassisted Fenton Reaction : Phenolic compounds, including metolachlor and methyl parathion, can be rapidly decomposed using the photoassisted Fenton reaction, suggesting potential for the degradation of pollutants in water treatment processes (Pignatello & Sun, 1995).

Analytical Chemistry

  • Priority Phenolic Compounds Detection : Phenolic compounds are determined in water and industrial effluents by liquid-solid extraction and liquid chromatography, indicating their importance in monitoring environmental pollutants (Castillo, Puig, & Barceló, 1997).

Organic Synthesis and Catalysis

  • Synthesis of Complexes : The synthesis and characterization of mono- and bis-tetrazolato complexes of Ni(II), Pt(II), and Cu(II) highlight the role of phenolic compounds in developing new materials with potential applications in catalysis and material science (Mukhopadhyay et al., 2009).

Environmental Science

  • Biodegradability and Toxicity : The anaerobic biodegradability and toxicity of substituted phenols, including their effects on methanogenesis, provide essential insights into the environmental impact and fate of phenolic compounds (O'Connor & Young, 1989).

Material Science

  • Ion Exchange Membranes : Research into novel poly(2,6-dimethyl-1,4-phenylene oxide) with trifunctional ammonium moieties for alkaline anion exchange membranes demonstrates the application of phenolic derivatives in developing advanced materials for energy applications (Li et al., 2014).

Safety And Hazards

This compound could potentially be hazardous due to the presence of the nitro and chloro groups, which are associated with toxicity. Therefore, proper safety measures should be taken when handling this compound .

Future Directions

Future research could explore the potential applications of this compound in various fields, such as dye manufacturing, pharmaceuticals, or materials science. Additionally, more efficient and environmentally friendly methods for its synthesis could be developed .

properties

IUPAC Name

2-tert-butyl-6-[(4-chloro-2-nitrophenyl)diazenyl]-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O3/c1-10-7-12(17(2,3)4)16(22)14(8-10)20-19-13-6-5-11(18)9-15(13)21(23)24/h5-9,22H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCXHQNDCECCAOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)N=NC2=C(C=C(C=C2)Cl)[N+](=O)[O-])O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6066814
Record name 6-tert-Butyl-2-((4-chloro-2-nitrophenyl)azo)-p-cresol
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Molecular Weight

347.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenol, 2-[(4-chloro-2-nitrophenyl)azo]-6-(1,1-dimethylethyl)-4-methyl-

CAS RN

22617-04-5
Record name 2-[2-(4-Chloro-2-nitrophenyl)diazenyl]-6-(1,1-dimethylethyl)-4-methylphenol
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Record name 2-tert-Butyl-6-((4-chloro-2-nitrophenyl)azo)-p-cresol
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Record name Phenol, 2-[2-(4-chloro-2-nitrophenyl)diazenyl]-6-(1,1-dimethylethyl)-4-methyl-
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Record name 6-tert-Butyl-2-((4-chloro-2-nitrophenyl)azo)-p-cresol
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Record name 6-tert-butyl-2-[(4-chloro-2-nitrophenyl)azo]-p-cresol
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Record name 2-TERT-BUTYL-6-((4-CHLORO-2-NITROPHENYL)AZO)-P-CRESOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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